2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine typically involves the reaction of 4-bromoacetophenone with other reagents under specific conditions. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups into the molecule.
Scientific Research Applications
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Dyestuff: It serves as a precursor in the synthesis of dyes.
Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it has been shown to inhibit microbial growth by interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine
- 2-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine
- 2-(4-Fluorophenyl)-1H-imidazo[4,5-c]pyridine
Uniqueness
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry. Its biological activity also distinguishes it from other similar compounds, providing a broader range of applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(4-bromophenyl)-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMIYOZJDXXAIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530141 |
Source
|
Record name | 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113270-73-8 |
Source
|
Record name | 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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